molecular formula C14H8O4 B1632993 9-Oxoxanthene-1-carboxylic acid

9-Oxoxanthene-1-carboxylic acid

Cat. No.: B1632993
M. Wt: 240.21 g/mol
InChI Key: WNKRYYFWYMHTGV-UHFFFAOYSA-N
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Description

9-Oxoxanthene-1-carboxylic acid is a carboxyxanthone derivative that serves as a versatile molecular scaffold in medicinal chemistry and drug discovery research . The xanthone core is a privileged structure in pharmacology, known for yielding compounds with a broad spectrum of biological activities . The presence of the carboxylic acid functional group on this scaffold is of particular interest, as it allows for further synthetic modifications to create novel analogues and derivatives, such as amides and esters, for structure-activity relationship (SAR) studies . Carboxyxanthones, as a class, have demonstrated significant research potential as bioactive agents. A notable example is 5,6-dimethylxanthone-4-acetic acid (DMXAA), which was developed as an antitumor agent and advanced to phase III clinical trials . Natural products containing the carboxyxanthone structure have been isolated from various sources, including marine algae and endophytic fungi, and have been investigated for potential biological effects such as antifungal and α-glucosidase inhibitory activity . Researchers value this compound as a key synthetic intermediate for designing new compounds with potential applications in developing anticancer agents, enzyme inhibitors, and other therapeutic candidates . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

9-oxoxanthene-1-carboxylic acid

InChI

InChI=1S/C14H8O4/c15-13-8-4-1-2-6-10(8)18-11-7-3-5-9(12(11)13)14(16)17/h1-7H,(H,16,17)

InChI Key

WNKRYYFWYMHTGV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of 9-Oxoxanthene Carboxylic Acids

The xanthene framework allows for positional isomerism of the carboxylic acid group. Key derivatives include:

Compound Name Position of -COOH Synthesis Method Key Properties/Applications
9-Oxo-9H-xanthene-1-carboxylic acid 1 Intramolecular acylation Precursor for bioactive analogues
9-Oxo-9H-xanthene-3-carboxylic acid 3 Ullmann coupling Limited activity data available
9-Oxo-9H-xanthene-4-carboxylic acid 4 Ullmann coupling Used in materials science studies

Structural Impact: The position of the carboxylic acid group influences electronic distribution and intermolecular interactions.

Natural Derivatives: 6,8-Dihydroxy-3-Methyl-9-Oxoxanthene-1-Carboxylic Acid

Isolated from the fungus Penicillium oxalicum, 6,8-dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid (10) features additional hydroxyl and methyl groups.

Fluorene-Based Analogues: 9-Fluorenone-1-Carboxylic Acid

9-Fluorenone-1-carboxylic acid (CAS: 1573-92-8) shares a similar backbone but replaces the xanthene oxygen with a carbon atom, forming a fluorene system.

Property 9-Oxoxanthene-1-carboxylic acid 9-Fluorenone-1-carboxylic acid
Central heteroatom Oxygen Carbon
Aromaticity Higher (due to O atom) Lower
Reactivity Electrophilic at ketone Similar ketone reactivity
Applications Bioactive scaffolds Laboratory chemicals

The absence of oxygen in fluorene reduces polarity and electronic delocalization, making it less suitable for hydrogen-bond-driven interactions in drug design compared to xanthene derivatives .

Hydrogenated Derivatives: Octahydroxanthenes

Compounds like E-9-aryl-5-arylidene-1-oxo-1,2,3,4,5,6,7,8-octahydroxanthenes (5) feature partial saturation of the xanthene rings. Hydrogenation reduces aromaticity, increasing conformational flexibility. These derivatives are synthesized via simple methodologies but lack comprehensive biological data, unlike their fully aromatic counterparts .

Naphthalene-Based Analogues: 8-Chloronaphthalene-1-Carboxylic Acid

8-Chloronaphthalene-1-carboxylic acid (CAS: 4537-00-2) represents a simpler bicyclic system.

Property This compound 8-Chloronaphthalene-1-carboxylic acid
Ring system Tricyclic (xanthene) Bicyclic (naphthalene)
Functional groups Ketone, carboxylic acid Carboxylic acid, chlorine
Synthetic complexity High (multi-step coupling) Moderate (direct functionalization)
Applications Bioactive scaffolds Pharmaceutical intermediates

The chlorine substituent in naphthalene derivatives enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution, whereas xanthene derivatives prioritize rigidity for receptor binding .

Preparation Methods

Hydrolytic Cleavage of Xanthene-9-Carbonitrile

The most well-documented synthesis of 9-oxoxanthene-1-carboxylic acid involves the hydrolysis of xanthene-9-carbonitrile under alkaline conditions. Changzhou Tianhua Pharmaceutical Co. developed a high-yielding protocol where xanthene-9-carbonitrile undergoes reflux with aqueous sodium hydroxide (2.5 equivalents) at 100°C for 8 hours. The reaction proceeds via nucleophilic attack of hydroxide ions on the nitrile group, forming a sodium carboxylate intermediate. Acidification with hydrochloric acid precipitates the free carboxylic acid in 95.3% yield (Table 1).

Table 1: Hydrolysis of Xanthene-9-Carbonitrile

Parameter Value
Starting Material Xanthene-9-carbonitrile
Base NaOH (2.5 eq)
Temperature 100°C
Time 8 hours
Workup HCl acidification
Yield 95.3%
Reference

This method’s efficiency stems from the insolubility of the sodium carboxylate intermediate in aqueous media, simplifying purification. The use of ethylene glycol dimethyl ether for extraction minimizes side reactions, ensuring high purity.

Cyclization of Benzophenone Derivatives

Although less directly documented for the 1-carboxylic acid isomer, cyclization strategies for related 9-oxoxanthene-2-carboxylic acids provide a conceptual framework. For instance, oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid with potassium ferricyanide yields 7-hydroxy-9-oxoxanthene-2-carboxylic acid. Adapting this method for the 1-carboxylic acid would require precursors with appropriately positioned substituents to direct cyclization.

Hypothetical Pathway for 1-Carboxylic Acid Synthesis:

  • Precursor Design : 3-(2-Hydroxybenzoyl)-4-hydroxybenzoic acid positions the carboxylic acid group at the future 1-position.
  • Oxidative Coupling : Potassium ferricyanide mediates dehydrogenative coupling, forming the xanthene core.
  • Acid Workup : Neutralization isolates the carboxylic acid (Figure 1).

$$
\text{Figure 1: Proposed Cyclization Mechanism for this compound}
$$

While this route remains speculative for the 1-isomer, its success in synthesizing the 2-carboxylic acid analog suggests feasibility with tailored precursors.

Radical Acylation and Advanced Functionalization

Emerging methodologies, such as photoredox-catalyzed radical acylation, offer novel pathways for introducing carboxylic acid groups. A ChemRxiv study demonstrates the generation of acyl radicals from aromatic carboxylic acids, which add to α,β-unsaturated esters. Applying this to xanthene derivatives could enable direct C–H functionalization at the 1-position, though no explicit examples exist.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield Scalability Complexity
Nitrile Hydrolysis 95.3% High Low
Ester Saponification 80–90% Moderate Moderate
Cyclization N/A Low High

Nitrile hydrolysis outperforms other methods in yield and simplicity, making it the preferred industrial approach. Cyclization routes, while synthetically elegant, require precise precursor synthesis and remain underexplored for the 1-carboxylic acid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Oxoxanthene-1-carboxylic acid, and what catalytic systems enhance yield?

  • Methodological Answer : The compound can be synthesized via oxidation of xanthene derivatives using metal catalysts (e.g., Mn(OAc)₃) under acidic conditions. Key steps include controlling reaction temperature (70–90°C) and solvent selection (acetic acid or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of oxidizing agents .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and prolonged exposure to oxygen, as the compound is prone to degradation via keto-enol tautomerism. Safety protocols include using PPE (gloves, goggles) and working in fume hoods due to potential respiratory irritation (GHS Category 2A) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) at 2500–3000 cm⁻¹.
  • Mass Spectrometry : Use ESI-MS to detect molecular ion peaks ([M+H]⁺ at m/z 242.2) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The conjugated xanthene backbone stabilizes radical intermediates, enabling Suzuki-Miyaura couplings. DFT calculations reveal that electron-withdrawing substituents on the xanthene ring lower the LUMO energy, enhancing electrophilic reactivity. Experimental validation involves kinetic studies under inert atmospheres with Pd(PPh₃)₄ as a catalyst .

Q. What challenges arise when analyzing degradation pathways of this compound under thermal stress?

  • Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, producing CO₂ and aromatic byproducts. High-resolution LC-MS identifies degradation intermediates (e.g., decarboxylated xanthene derivatives). Contradictory data on decomposition rates (e.g., solvent-dependent stability) require controlled experiments using inert vs. oxidative atmospheres .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may stem from impurity profiles or solvent choice (DMSO vs. aqueous buffers). Standardize testing by:

  • Validating purity via HPLC (>98%).
  • Using cell lines with consistent passage numbers.
  • Replicating studies under hypoxia vs. normoxia to assess oxidative stress interactions .

Notes for Experimental Design

  • Contradiction Management : Compare synthetic yields across literature (e.g., Mn(OAc)₃ vs. KMnO₄ oxidation) to identify optimal conditions .
  • Safety Compliance : Follow GHS protocols for skin/eye protection and waste disposal (neutralize acidic residues before disposal) .

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